2-Isopropyl-6-(trimethylsilyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-6-trimethylsilylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-9(2)10-7-6-8-11(12(10)13)14(3,4)5/h6-9,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJCYMQNDRYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Direct Synthetic Routes to 2-Isopropyl-6-(trimethylsilyl)phenol
Direct methods aim to introduce the trimethylsilyl (B98337) group at the C6 position of 2-isopropylphenol (B134262) in a single chemical transformation. These approaches are often favored for their atom and step economy.
A significant advancement in the synthesis of ortho-silylated phenols is the development of catalytic ortho-C-H silylation reactions. One prominent method involves a relay of two transition metal catalysts, iridium and rhodium, in conjunction with a traceless acetal (B89532) directing group. This strategy allows for the facile formation of C-Si bonds at the ortho position of phenols. rsc.orgnih.gov
The process begins with the iridium-catalyzed hydrosilylation of a phenyl acetate, which is readily derived from the corresponding phenol (B47542). This reaction utilizes a disubstituted silyl (B83357) synthon to form a silyl acetal. Subsequently, a rhodium catalyst mediates the ortho-C-H silylation to produce a dioxasiline intermediate. The final step involves a nucleophilic addition to the silicon atom, which cleaves the acetal directing group and reveals the free hydroxyl group of the ortho-silylated phenol. nih.gov A key advantage of this method is the development of a formal α-chloroacetyl directing group, which has proven effective for the catalytic reductive C-H silylation of sterically hindered phenols, a category that includes 2-isopropylphenol. nih.gov
Table 1: Key Features of Catalytic ortho-C-H Silylation of Phenols
| Feature | Description |
| Catalyst System | Relay of Iridium and Rhodium catalysts |
| Directing Group | Traceless acetal directing group (e.g., α-chloroacetyl) |
| Key Intermediate | Dioxasiline |
| Substrate Scope | Applicable to sterically hindered phenols |
| Advantages | High selectivity, single-pot potential |
While this method has been demonstrated for phenols with ortho-isopropyl substituents, specific yield and reaction condition data for the direct synthesis of this compound using this exact methodology require further investigation. nih.gov
Organometallic reagents, particularly organolithium and Grignard reagents, are powerful tools for the formation of carbon-silicon bonds. In the context of synthesizing this compound, these methods would typically involve the generation of an organometallic derivative of 2-isopropylphenol, followed by quenching with a trimethylsilyl electrophile.
A plausible route involves the deprotonation of 2-isopropylphenol to form the corresponding phenoxide. The phenoxide itself can direct ortho-lithiation. Subsequent treatment with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the ortho position, generating a dianion. This is then followed by the introduction of trimethylsilyl chloride (TMSCl) to furnish the desired product. The success of this approach hinges on the regioselectivity of the lithiation step, which can be influenced by the directing effect of the hydroxyl group and the steric hindrance of the isopropyl group.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The hydroxyl group of a phenol can act as a DMG, although its acidity requires it to be deprotonated first to form a phenoxide, which then directs the second deprotonation at the ortho-position.
For a substrate like 2-isopropylphenol, the bulky isopropyl group at one ortho position would sterically hinder deprotonation at that site, thereby favoring metalation at the C6 position. The general process would involve treating 2-isopropylphenol with at least two equivalents of a strong base (e.g., n-BuLi or sec-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), to generate the ortho-lithiated species. This intermediate is then trapped with trimethylsilyl chloride to yield this compound.
Table 2: Comparison of Direct Synthetic Approaches
| Approach | Reagents | Key Considerations |
| Catalytic C-H Silylation | Ir/Rh catalysts, silyl acetal, directing group | High selectivity, suitable for hindered phenols. |
| Organometallic Approaches | Strong base (e.g., n-BuLi), TMSCl | Regioselectivity of metalation, potential need for protecting groups. |
| Directed Metalation | Directing group, strong base, TMSCl | Steric and electronic control of regioselectivity. |
Multistep Syntheses Involving Isopropyl and Trimethylsilyl Group Introduction
Multistep syntheses offer greater flexibility in controlling the substitution pattern on the aromatic ring. These approaches involve the sequential introduction of the isopropyl and trimethylsilyl groups onto a phenol or a suitable aromatic precursor.
A logical multistep approach to this compound involves a two-step sequence starting from phenol: isopropylation followed by silylation, or vice versa.
Isopropylation followed by Silylation: The first step would be the Friedel-Crafts isopropylation of phenol to produce 2-isopropylphenol. This reaction is typically carried out using propylene (B89431) or isopropanol (B130326) in the presence of an acid catalyst. wikipedia.org The challenge in this step is to control the regioselectivity to favor the ortho-product over the para-product and to avoid di- and tri-isopropylation. Once 2-isopropylphenol is obtained, it can be subjected to one of the direct silylation methods described in section 2.1. For instance, directed ortho-metalation of 2-isopropylphenol followed by quenching with TMSCl would be a viable route.
Silylation followed by Isopropylation: Alternatively, one could first synthesize o-trimethylsilylphenol. This can be achieved through various methods, including the reaction of [(2-bromophenyl)oxy]trimethylsilane with n-butyllithium. nih.gov The subsequent step would be the Friedel-Crafts isopropylation of o-trimethylsilylphenol. The trimethylsilyl group is known to be relatively stable under Friedel-Crafts conditions. The directing effect of the hydroxyl and trimethylsilyl groups would need to be considered to achieve the desired 2,6-substitution pattern. The bulky trimethylsilyl group would likely direct the incoming isopropyl group to the other ortho-position.
The synthesis of the target compound can also be viewed as the derivatization of readily available starting materials like phenol or o-trimethylsilylphenol.
Starting with phenol, a Friedel-Crafts alkylation with an isopropylating agent such as isopropyl alcohol or propene in the presence of an acid catalyst can yield 2-isopropylphenol. wikipedia.org As mentioned, controlling the regioselectivity to obtain the desired ortho-isomer is a key challenge. Subsequent ortho-silylation of 2-isopropylphenol can then be achieved. An iridium-catalyzed C-H activation approach has been shown to be effective for the ortho-silylation of benzyl (B1604629) alcohol derivatives where the hydroxyl group acts as a directing element. nih.gov A similar strategy could potentially be applied to 2-isopropylphenol.
Starting with o-trimethylsilylphenol, the introduction of the isopropyl group at the C6 position would be the next step. A Friedel-Crafts alkylation would be a plausible method. The existing hydroxyl and trimethylsilyl groups would influence the regioselectivity of this electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the trimethylsilyl group can also influence the position of substitution. The steric bulk of the trimethylsilyl group would likely favor the introduction of the isopropyl group at the less hindered C6 position.
Strategies for Stereoselective Synthesis of Chiral Derivatives
The creation of chiral derivatives from the achiral starting material, this compound, necessitates the introduction of a chiral center or a plane of chirality. This can be envisioned through several conceptual approaches, drawing parallels from established asymmetric methodologies for structurally related phenolic compounds. Key strategies would likely focus on enantioselective functionalization at the ortho-position or the stereoselective modification of one of the existing ortho-substituents.
One plausible approach involves the asymmetric ortho-functionalization of the phenol. For instance, an enantioselective alkylation or allylation at the position ortho to the hydroxyl group, if accessible, would generate a new stereocenter. This would require a chiral catalyst capable of differentiating the two enantiotopic ortho-positions of a transiently formed prochiral intermediate.
Another conceptual strategy is the kinetic resolution of a racemic derivative of this compound. In this scenario, a racemic mixture of a chiral derivative would be subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer enriched.
A third approach could involve the use of a chiral auxiliary. The phenol could be derivatized with a chiral moiety, which would then direct a subsequent diastereoselective reaction. Removal of the auxiliary would then yield the enantiomerically enriched product.
While specific data for this compound is not available, the following table illustrates the types of data that would be generated from such studies, based on analogous reactions with other substituted phenols.
Table 1: Hypothetical Data for Stereoselective Reactions on Phenol Derivatives
| Entry | Phenol Substrate | Chiral Catalyst/Auxiliary | Reaction Type | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) |
| 1 | 2,6-Diisopropylphenol | Chiral Phosphoric Acid | Asymmetric Alkylation | 75 | 92% ee |
| 2 | 2-tert-Butyl-6-methylphenol | Chiral Diamine-Metal Complex | Enantioselective Allylation | 82 | 88% ee |
| 3 | Racemic 2-sec-Butylphenol | Chiral Acylating Agent | Kinetic Resolution | 45 (for recovered alcohol) | >99% ee |
| 4 | 2,6-Dimethylphenol | (R)-BINOL-derived catalyst | Asymmetric Oxidative Coupling | 68 | 95% ee |
This table is illustrative and based on general outcomes of stereoselective reactions on substituted phenols, not on experimentally verified results for this compound.
Detailed research into the stereoselective synthesis of chiral derivatives of this compound would need to overcome the significant steric hindrance imposed by the isopropyl and trimethylsilyl groups. The choice of chiral catalyst and reaction conditions would be critical in achieving high levels of stereoselectivity. Computational modeling could also play a role in designing effective catalytic systems for this specific substrate.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Phenolic Hydroxyl Group
The hydroxyl group is a dominant force in the molecule's reactivity, strongly activating the aromatic ring towards electrophilic attack and providing a site for deprotonation to form a reactive phenolate.
The phenolic hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. quora.combyjus.com This is due to the ability of its lone pair of electrons to be delocalized into the benzene (B151609) ring, increasing the ring's nucleophilicity. quora.com The isopropyl group is also a weakly activating ortho, para-director. However, in 2-Isopropyl-6-(trimethylsilyl)phenol, the ortho positions (2 and 6) are blocked by the isopropyl and trimethylsilyl (B98337) groups.
This substitution pattern leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions. The incoming electrophile is predominantly directed to the para position (position 4), which is sterically accessible and electronically activated by the hydroxyl group. Substitution at the meta positions (3 and 5) is electronically disfavored. The trimethylsilyl group can also be susceptible to replacement by the electrophile in a process known as ipso-substitution, although this is often dependent on the specific electrophile and reaction conditions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Phenols
| Electrophilic Reaction | Reagents | Expected Major Product Position for 2,6-Disubstituted Phenols | Rationale |
| Nitration | Dilute HNO₃ | 4-Nitro | The hydroxyl group directs para; ortho positions are sterically hindered. byjus.com |
| Halogenation | Br₂ in CCl₄ | 4-Bromo | High activation from the -OH group directs substitution to the open para position. mlsu.ac.in |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | 4-Alkyl | Steric hindrance at the ortho positions favors substitution at the para position. libretexts.org |
| Sulfonation | Conc. H₂SO₄ | 4-Sulfonic acid | At higher temperatures, the thermodynamically favored para product is formed. mlsu.ac.in |
The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form the corresponding 2-isopropyl-6-(trimethylsilyl)phenoxide. This anion is a potent nucleophile and a versatile ligand in coordination chemistry. The bulky isopropyl and trimethylsilyl groups flanking the phenoxide oxygen create a sterically hindered coordination pocket.
This steric encumbrance is a key feature when the phenoxide acts as a ligand for metal centers. It can be used to:
Control the coordination number of the metal, often preventing the formation of higher-coordinate species.
Influence the geometry of the resulting metal complex.
Enhance the solubility of the complex in nonpolar organic solvents.
Provide kinetic stability to the complex by sterically protecting the metal center from reacting with other species.
These properties make ligands derived from sterically hindered phenols like this compound valuable in the design of catalysts and materials with specific structural and reactive properties.
Transformations Involving the Trimethylsilyl Moiety
The trimethylsilyl group is not merely a passive steric blocking group; its C(sp²)−Si bond can be selectively cleaved, and it plays a crucial role as a precursor in the generation of highly reactive intermediates.
The carbon-silicon bond in aryltrimethylsilanes can be cleaved under various conditions. This desilylation is a synthetically useful transformation for removing the silyl (B83357) group after it has served its purpose, such as directing substitution or enabling a specific reaction.
Two primary methods for the desilylation of this compound are:
Protodesilylation: This reaction involves the cleavage of the C-Si bond by a proton source, typically a strong acid. The mechanism involves electrophilic attack by a proton on the carbon atom bearing the silyl group, leading to the formation of a carbocationic intermediate (a Wheland intermediate), which then loses the silyl group. rsc.org
Fluoride-Mediated Desilylation: Fluoride (B91410) ions have a very high affinity for silicon, forming strong Si-F bonds. Reagents such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving silicon-carbon bonds. researchgate.net The reaction proceeds via the formation of a hypervalent pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond. organic-chemistry.org This method is particularly mild and is often used when sensitive functional groups are present in the molecule.
Table 2: Common Reagents for Desilylation of Aryltrimethylsilanes
| Method | Typical Reagents | Conditions | Key Feature |
| Protodesilylation | HCl, H₂SO₄, TFA | Typically acidic, various temperatures | Utilizes a proton source to replace the -SiMe₃ group with -H. rsc.org |
| Fluoride-Mediated | TBAF, CsF, KF/18-crown-6 | Mild, often room temperature | Driven by the high affinity of fluoride for silicon. researchgate.netresearchgate.net |
One of the most significant applications of ortho-silylaryl systems is in the generation of arynes. Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents. nih.govresearchgate.net this compound is an excellent precursor for this chemistry.
The process, often referred to as the Kobayashi method, involves two key steps: nih.govacs.org
Triflate Formation: The phenolic hydroxyl group is converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group. This is typically achieved by reacting the phenol (B47542) with triflic anhydride (B1165640) (Tf₂O) in the presence of a base.
Aryne Generation: The resulting 2-(trimethylsilyl)aryl triflate is treated with a fluoride source, such as CsF. The fluoride ion attacks the silicon atom, initiating an elimination reaction that expels both the trimethylsilyl group and the adjacent triflate group, forming the aryne intermediate. acs.orgnih.gov
Once generated, this sterically hindered aryne can be trapped in situ by a variety of reagents, most notably in cycloaddition reactions. For example, it can undergo a [4+2] Diels-Alder cycloaddition with dienes like furan (B31954) to produce complex, polycyclic aromatic compounds. nih.govnih.govresearchgate.net
Table 3: Example of Aryne Generation and [4+2] Cycloaddition
| Precursor | Reagents for Aryne Generation | Trapping Agent | Product Type |
| 2-Isopropyl-6-(trimethylsilyl)phenyl triflate | CsF, 18-crown-6, MeCN | Furan | 1,4-Epoxynaphthalene derivative |
Under certain conditions, typically thermal or involving acid or base catalysis, the trimethylsilyl group can migrate from the aromatic ring to the phenolic oxygen. acs.org This results in the formation of the corresponding trimethylsilyl phenyl ether. This process is often a reversible equilibrium, with the position of the equilibrium depending on the relative thermodynamic stabilities of the C-silylated phenol and the O-silylated phenol ether.
Factors influencing this migration include:
Temperature: Higher temperatures can provide the activation energy needed for the rearrangement to occur. acs.org
Catalysis: Both acids and bases can facilitate the migration by promoting the formation of reactive intermediates.
Steric Factors: The steric crowding around the carbon-silicon bond may provide a driving force for the silyl group to migrate to the less sterically encumbered oxygen atom.
Such rearrangements are important considerations in the synthesis and manipulation of silylated phenols, as unintended migration can lead to the formation of isomeric byproducts. nih.govresearchgate.net
Mechanistic Pathways of Observed Reactions
Mechanistic investigations into compounds structurally analogous to this compound suggest that its reactions would proceed through well-established pathways typical for substituted phenols, albeit significantly modulated by its unique substitution pattern.
Computational studies on related sterically hindered phenols provide a framework for understanding the transition states and reaction energetics involving this compound. For reactions involving the hydroxyl group, such as O-alkylation or O-acylation, the approach of an electrophile would be severely restricted. The transition state for such a reaction would be high in energy due to steric repulsion between the incoming reagent and the bulky ortho substituents. This high activation barrier would likely render such reactions slow or require harsh conditions.
For electrophilic aromatic substitution, the transition state, often a Wheland intermediate, would be destabilized by the steric clash between the incoming electrophile and the ortho-isopropyl and trimethylsilyl groups. The energetics of forming ortho-substituted products would be particularly unfavorable. While the hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions, the steric hindrance at the ortho positions would strongly favor substitution at the para position.
| Reaction Type | Expected Activation Energy | Key Factors Influencing Energetics |
| O-Alkylation | High | Steric repulsion between alkylating agent and ortho substituents. |
| Electrophilic Aromatic Substitution (ortho) | Very High | Steric hindrance from both isopropyl and trimethylsilyl groups. |
| Electrophilic Aromatic Substitution (para) | Moderate | Steric accessibility of the para position, electronic activation from the hydroxyl group. |
This table presents a qualitative prediction of reaction energetics based on the structural features of this compound.
In reactions involving the cleavage of the trimethylsilyl group, a common transformation for aryl-silanes, a key intermediate would be a protonated silyl group, leading to a Wheland-type intermediate if the cleavage is acid-catalyzed. Subsequent attack by a nucleophile (such as a solvent molecule) on the silicon atom would lead to the desilylated phenol.
In electrophilic aromatic substitution reactions, the primary intermediate would be the arenium ion (Wheland intermediate). The stability of this intermediate is crucial for determining the reaction pathway. For substitution para to the hydroxyl group, the positive charge can be delocalized onto the hydroxyl oxygen, a stabilizing resonance effect. This delocalization would be a key factor in favoring para substitution.
Impact of Steric and Electronic Effects on Reactivity
The reactivity of this compound is a direct consequence of the combined steric and electronic effects of its substituents.
The isopropyl group is sterically demanding and is a weak electron-donating group through induction. Its primary role is to provide steric bulk around one side of the hydroxyl group.
The trimethylsilyl group has a more complex influence. Sterically, it is even larger than the isopropyl group, creating significant hindrance. Electronically, the trimethylsilyl group can act as a weak electron-donating group through sigma-pi hyperconjugation. However, its most significant electronic effect in the context of electrophilic aromatic substitution is its ability to be readily cleaved from the aromatic ring, a process known as protodesilylation. This can sometimes be a competing reaction pathway.
The interplay of these effects leads to a phenol that is highly hindered at the hydroxyl group and at the ortho positions of the aromatic ring. Consequently, reactions that are common for less substituted phenols may be difficult or may proceed through alternative pathways for this compound. The dominant reactive site on the aromatic ring is predicted to be the para position due to a combination of electronic activation from the hydroxyl group and the significant steric shielding of the ortho positions.
| Substituent | Steric Effect | Electronic Effect |
| Isopropyl | High | Weakly electron-donating (inductive) |
| Trimethylsilyl | Very High | Weakly electron-donating (hyperconjugation), susceptible to cleavage |
| Hydroxyl | Moderate | Strongly electron-donating (resonance), activating |
This interactive table summarizes the steric and electronic contributions of the substituents on the reactivity of the phenol ring.
Applications in Organic Synthesis and Chemical Transformations
As a Building Block for Complex Organic Architectures
The unique substitution pattern of 2-isopropyl-6-(trimethylsilyl)phenol positions it as an excellent starting material for the construction of highly substituted aromatic compounds. Its utility stems from the ability to selectively modify the molecule at various positions, leveraging the distinct reactivity of the hydroxyl and trimethylsilyl (B98337) moieties.
The synthesis of multi-substituted arenes is a cornerstone of organic chemistry, with applications ranging from materials science to medicinal chemistry. This compound is an effective precursor for such compounds primarily through two key strategies: directed ortho-metalation (DoM) and manipulation of the carbon-silicon bond.
The hydroxyl group is a powerful directing group in DoM, facilitating the deprotonation of the adjacent aromatic carbon atom by strong bases like alkyllithiums. wikipedia.orgbaranlab.org In 2-isopropylphenol (B134262), this would typically direct functionalization to the C6 position. The presence of the trimethylsilyl (TMS) group at this position in this compound means the molecule is already primed for further specific transformations. The TMS group can be considered a placeholder or a "masked" functionality. For instance, the C-Si bond can be cleaved and replaced with a variety of electrophiles.
One of the most powerful applications of ortho-silylaryl compounds is in the generation of benzynes. researchgate.net By converting the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate), a classic benzyne precursor is formed. Upon treatment with a fluoride (B91410) source, a tandem elimination of the trimethylsilyl group and the triflate leaving group occurs, generating a highly reactive benzyne intermediate. researchgate.net This intermediate can then be trapped in situ by various dienophiles or nucleophiles to rapidly construct complex, multi-substituted aromatic rings.
Table 1: Representative Transformations for Synthesizing Multi-substituted Arenes
| Starting Material | Reagents | Key Intermediate | Product Type |
|---|---|---|---|
| This compound | 1. Tf₂O, Pyridine2. CsF, Furan (B31954) | 3-Isopropylbenzyne | Naphthalene derivative (via [4+2] cycloaddition) |
| This compound | 1. ICl2. Pd Catalyst, Boronic Acid | 2-Iodo-6-isopropylphenol | Biaryl compound (via Suzuki coupling) |
This table presents plausible transformations based on established reactivity patterns of silylphenols.
The carbon-silicon bond is a versatile functional group that can participate directly or indirectly in a variety of carbon-carbon bond-forming reactions. Organosilanes are widely used in cross-coupling reactions, serving as stable and accessible alternatives to other organometallic reagents. nih.gov
The trimethylsilyl group in this compound can be readily converted into other functionalities suitable for cross-coupling. For example, ipso-substitution with an iodinating agent like iodine monochloride (ICl) can replace the TMS group with an iodine atom. The resulting 2-iodo-6-isopropylphenol is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.
Heck Coupling: Reaction with alkenes.
Stille Coupling: Reaction with organostannanes.
This two-step sequence—ipso-halodesilylation followed by cross-coupling—provides a regiocontrolled method for introducing new carbon substituents ortho to the isopropyl group, a transformation that can be difficult to achieve through direct electrophilic aromatic substitution due to steric hindrance.
Furthermore, recent advances have demonstrated that the C-Si bond can be directly utilized in certain cross-coupling protocols, such as the Hiyama coupling, which reacts organosilanes with organic halides in the presence of a palladium catalyst and a fluoride activator. nih.gov
Utilization in Tandem and Cascade Reaction Sequences
A tandem or cascade reaction, where multiple bond-forming events occur in a single operation without isolating intermediates, offers significant advantages in terms of efficiency and atom economy. The reactivity of this compound makes it an excellent candidate for initiating such sequences.
As mentioned previously, the fluoride-induced generation of benzyne from the corresponding silylaryl triflate is a prime example of a tandem reaction. researchgate.net This process involves two sequential steps (desilylation and elimination) that occur in the same pot to generate a reactive intermediate, which then undergoes a further reaction (e.g., a cycloaddition). This powerful strategy allows for the rapid assembly of complex polycyclic aromatic systems from a relatively simple precursor.
Another potential tandem application involves the initial protection of the phenol (B47542), followed by a directed metalation and reaction with an electrophile that contains a second reactive site. This can set the stage for a subsequent intramolecular cyclization reaction, forming heterocyclic structures fused to the aromatic ring. The strategic placement of the bulky isopropyl group can influence the stereochemical outcome of such cyclizations.
Synthetic Routes to Bioactive Compound Analogues and Scaffolds
The substituted phenol motif is a common feature in a vast number of bioactive natural products and pharmaceutical agents, contributing to activities such as antioxidant, anti-inflammatory, and antimicrobial effects. nih.gov The ability to precisely control the substitution pattern on a phenolic ring is therefore of paramount importance in medicinal chemistry for developing structure-activity relationships (SAR) and optimizing drug candidates.
This compound serves as a valuable scaffold for building analogues of bioactive compounds. The synthetic methodologies described above—particularly the regioselective introduction of substituents via halodesilylation/cross-coupling and benzyne chemistry—allow for the systematic modification of the phenolic core.
For example, this scaffold could be used to synthesize analogues of propofol (2,6-diisopropylphenol), a widely used anesthetic, by replacing the TMS group with an isopropyl group or other alkyl fragments. It could also serve as a starting point for more complex natural product analogues that feature a 2,6-substituted phenolic ring. The ability to introduce diverse functionalities via cross-coupling enables the construction of extensive libraries of related compounds for biological screening.
Table 2: Potential Bioactive Scaffolds Derived from this compound
| Reaction Sequence | Intermediate Scaffold | Potential Bioactive Class |
|---|---|---|
| 1. Iododesilylation2. Suzuki Coupling with Heteroarylboronic Acid | 2-Heteroaryl-6-isopropylphenol | Enzyme Inhibitors, Receptor Ligands |
| 1. Triflation2. Benzyne formation and trapping with an amine | 2-Amino-6-isopropylphenol derivative | Analgesics, CNS agents |
This table illustrates hypothetical pathways to classes of bioactive molecules based on the known reactivity of the parent compound.
Based on a comprehensive review of the available scientific literature, there is insufficient specific information regarding the catalytic applications of the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the requested outline.
The search results lack detailed research findings on the coordination chemistry, complex formation, and specific applications in C-H activation, cross-coupling reactions, and oxidative catalysis for this particular compound. The available literature discusses these topics in the context of other structurally related, but distinct, bulky phenol or silyl-containing ligands.
Fulfilling the request would necessitate extrapolating data from different compounds, which would violate the core instruction to focus solely on “this compound” and compromise scientific accuracy. Therefore, it is not possible to provide the requested article at this time.
Absence of Research on Chiral Derivatives of this compound for Asymmetric Catalysis
Despite a comprehensive search of available scientific literature, there is currently no specific research detailing the development of chiral derivatives from this compound for applications in asymmetric catalysis. Investigations into various classes of chiral ligands and catalytic systems have not yielded any direct examples or methodologies that utilize this particular substituted phenol as a precursor or ligand.
The field of asymmetric catalysis is extensive, with researchers continuously exploring novel molecular architectures to serve as effective chiral ligands. These ligands are crucial for inducing enantioselectivity in chemical reactions, a fundamental aspect of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The design of such ligands often involves the strategic placement of bulky and electronically distinct substituents to create a well-defined chiral environment around a metal center.
While phenols and their derivatives are common starting materials for the synthesis of a wide array of ligands, and silyl (B83357) groups are often employed to tune the steric and electronic properties of catalysts, the specific combination present in this compound has not been reported in the context of chiral ligand development for asymmetric catalysis.
Further research would be necessary to explore the potential of this compound as a scaffold for new chiral ligands. Such studies would involve the synthesis of novel derivatives and their subsequent evaluation in a range of asymmetric transformations to determine their efficacy as catalysts. Without such dedicated research, any discussion on the development of its chiral derivatives for asymmetric catalysis would be purely speculative.
Spectroscopic Characterization and Advanced Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of 2-isopropyl-6-(trimethylsilyl)phenol by providing information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) (TMS) group, the isopropyl group, the aromatic protons, and the hydroxyl proton. The nine protons of the TMS group should appear as a sharp singlet, typically in the upfield region around 0.2-0.4 ppm, due to the electropositive nature of silicon. The isopropyl group will exhibit a septet for the methine proton (CH) and a doublet for the six methyl protons (CH₃). The methine proton's signal is anticipated to be in the range of 3.0-3.5 ppm, while the methyl protons should resonate around 1.2-1.4 ppm. The aromatic region will display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the electronic effects of the hydroxyl, isopropyl, and trimethylsilyl substituents. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature, typically ranging from 4-7 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The methyl carbons of the TMS group are expected to have a chemical shift near 0 ppm. The isopropyl group will show two signals, one for the methine carbon around 25-30 ppm and another for the two equivalent methyl carbons around 22-25 ppm. The aromatic carbons will resonate in the 115-160 ppm region, with the carbon bearing the hydroxyl group appearing at the most downfield position.
²⁹Si NMR Spectroscopy: Silicon-29 NMR can offer direct insight into the silicon environment. For trimethylsilyl ethers of phenols, the ²⁹Si chemical shift is sensitive to the electronic nature of the aromatic ring. It is anticipated that the ²⁹Si signal for this compound would appear in the range of 15-25 ppm relative to tetramethylsilane.
Illustrative ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Trimethylsilyl (-Si(CH₃)₃) | ~0.3 | Singlet | 9H |
| Isopropyl (-CH(CH₃)₂) | ~1.3 | Doublet | 6H |
| Isopropyl (-CH(CH₃)₂) | ~3.2 | Septet | 1H |
| Aromatic (-C₆H₃-) | ~6.8 - 7.3 | Multiplets | 3H |
| Hydroxyl (-OH) | ~4.0 - 7.0 | Broad Singlet | 1H |
Note: This table is based on typical chemical shifts for similar functional groups and is for illustrative purposes only.
Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its elemental composition and structural features.
Upon electron ionization (EI), the molecule is expected to form a molecular ion [M]⁺. A key fragmentation pathway for trimethylsilyl derivatives is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often the base peak. Another characteristic fragmentation would be the cleavage of the Si-C(aryl) bond.
The isopropyl group can undergo benzylic cleavage, leading to the loss of a methyl group. The fragmentation of the aromatic ring itself can also occur, leading to smaller fragment ions. The presence of the hydroxyl group may lead to the loss of water under certain conditions.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 222 | [C₁₂H₂₂OSi]⁺ | Molecular Ion (M⁺) |
| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |
| 193 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 179 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Note: This table presents plausible fragmentation patterns and is for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov Should a suitable single crystal of this compound be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov
The crystal structure would reveal the steric hindrance imposed by the bulky isopropyl and trimethylsilyl groups on the phenolic hydroxyl group. This steric crowding would likely influence the conformation of the molecule and its packing in the crystal lattice. The Si-C and Si-O bond lengths and the C-Si-C bond angles would be of particular interest for understanding the interaction of the trimethylsilyl group with the aromatic ring. The planarity of the benzene ring and the orientation of the substituents could also be precisely determined.
As of now, there are no publicly available crystallographic data for this compound.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring should give rise to several bands in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to the Si-C stretching and the symmetric deformation of the methyl groups in the TMS moiety are expected around 1250 cm⁻¹ and 840 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum. The Si-C symmetric stretching vibration would also be expected to show a strong Raman signal.
Anticipated Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Si-CH₃ Symmetric Deformation | ~1250 | IR |
| Si-C Stretch | 750 - 860 | IR, Raman |
Note: This table is based on characteristic group frequencies and is for illustrative purposes only.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations of Electronic Structure and Bonding
Quantum mechanical calculations are foundational to understanding the electronic nature of a molecule. wikipedia.orgsolubilityofthings.com By solving approximations of the Schrödinger equation, these methods describe the distribution of electrons within the molecule, which dictates its chemical bonding and properties. northwestern.eduebsco.com
For 2-Isopropyl-6-(trimethylsilyl)phenol, these calculations would elucidate the influence of the bulky isopropyl and trimethylsilyl (B98337) groups on the aromatic phenol (B47542) backbone. Key aspects of the electronic structure that can be determined include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rjpn.org
Electron Density Distribution: Quantum mechanics can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. In this compound, the oxygen atom of the hydroxyl group and the π-system of the benzene (B151609) ring are expected to be regions of high electron density.
Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to study orbital interactions, charge transfer between atoms, and the nature of the chemical bonds (e.g., the C-Si bond and the O-H bond). nih.gov This provides a quantitative picture of the covalent and ionic character of the bonds. ebsco.comnih.gov
Illustrative Data: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -8.65 | Indicates electron-donating capability. |
| LUMO Energy | 0.45 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 9.10 | Relates to molecular stability and reactivity. |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized molecules like this compound. arxiv.orgnih.gov
Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. researchgate.netresearchgate.net The process systematically adjusts the positions of the atoms to minimize the total electronic energy of the system. nih.govyoutube.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its shape, including the orientation of the isopropyl and trimethylsilyl groups relative to the phenol ring. researcher.life
Energy Calculations: Once the geometry is optimized, DFT can accurately calculate the molecule's total electronic energy. This value is fundamental for determining other thermodynamic properties, such as the enthalpy of formation. Comparing the energies of different possible conformers allows for the identification of the most stable structure. reddit.com
Illustrative Data: Optimized Geometrical Parameters from a DFT Calculation (e.g., B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-OH | 1.37 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C-Si | 1.90 Å |
| Bond Angle | C-O-H | 109.5° |
| Dihedral Angle | C-C-O-H | ~180° (anti) or ~0° (syn) |
| Dihedral Angle | C-C-Si-C | Varies with rotation |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov
For this compound, the bulky substituents introduce significant steric hindrance, which restricts the rotation around certain bonds. rsc.orgnih.gov MD simulations can explore the conformational landscape by simulating the molecule's motion at a given temperature. This would reveal:
Rotational Barriers: The energy required to rotate the isopropyl and trimethylsilyl groups can be calculated, identifying the most stable rotational isomers (rotamers).
Conformational Flexibility: MD can show how the molecule flexes and changes shape over time. This is particularly important for understanding how the molecule might interact with other molecules or surfaces.
Solvent Effects: By including solvent molecules in the simulation, MD can model how the environment affects the molecule's preferred conformation and dynamics.
Illustrative Data: Torsional Energy Barriers
| Rotational Bond | Torsional Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|---|
| C(ring)-C(isopropyl) | 0 | 5.2 | Eclipsed (unstable) |
| C(ring)-C(isopropyl) | 60 | 0.0 | Staggered (stable) |
| C(ring)-Si | 0 | 4.5 | Eclipsed (unstable) |
| C(ring)-Si | 60 | 0.0 | Staggered (stable) |
Computational Prediction of Spectroscopic Properties and Reactivity
A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to validate and interpret experimental results. nih.gov
NMR Spectra: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. uq.edu.auresearchgate.netacs.org For this compound, this would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms.
IR Spectra: By calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. rsc.org This allows for the identification of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-H stretches of the alkyl and aromatic groups.
Reactivity Prediction: DFT-based descriptors can predict a molecule's chemical reactivity. rjpn.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the oxygen atom would be a site of negative potential, while the phenolic proton would be a site of positive potential.
Illustrative Data: Predicted Spectroscopic and Reactivity Data
| Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (O-H) | ~4.5-5.5 ppm |
| ¹³C NMR Chemical Shift (C-OH) | ~150-155 ppm |
| IR Frequency (O-H stretch) | ~3600 cm⁻¹ (unassociated) |
| Chemical Hardness (η) | ~4.55 eV |
| Electrophilicity Index (ω) | ~1.8 eV |
Future Research Directions and Emerging Opportunities
Novel Synthetic Approaches to Highly Functionalized Derivatives
Future research could focus on developing novel synthetic methodologies to introduce a variety of functional groups onto the 2-Isopropyl-6-(trimethylsilyl)phenol scaffold. The presence of the hydroxyl, isopropyl, and trimethylsilyl (B98337) groups provides multiple points for chemical modification. Investigations into selective functionalization would be a key area of interest. For instance, developing methods for the selective derivatization of the phenolic hydroxyl group in the presence of the sterically bulky ortho-substituents would be a valuable pursuit. Additionally, exploring reactions that modify the aromatic ring, while preserving the silyl (B83357) and isopropyl groups, could lead to a diverse library of new compounds with potentially unique properties.
Exploration of Undiscovered Reactivity and Transformative Potential
The interplay between the electron-donating hydroxyl group and the bulky isopropyl and trimethylsilyl groups could give rise to unique reactivity that remains to be explored. Future studies could investigate the compound's behavior under various reaction conditions, such as oxidation, reduction, and metal-catalyzed cross-coupling reactions. The trimethylsilyl group, in particular, can act as a directing group or a removable blocking group, offering potential for regioselective transformations of the aromatic ring. A systematic study of its reactivity profile could reveal novel chemical transformations and synthetic applications.
Development of New Catalytic Systems Utilizing the Compound as a Ligand
The phenolic oxygen of this compound presents an opportunity for its use as a ligand in coordination chemistry and catalysis. The sterically demanding environment created by the ortho-isopropyl and trimethylsilyl groups could be advantageous in stabilizing reactive metal centers and influencing the selectivity of catalytic reactions. nih.govuva.esrsc.org Future research could involve the synthesis and characterization of metal complexes bearing the deprotonated form of this phenol (B47542) as a ligand. orientjchem.org The electronic and steric properties of such ligands could be fine-tuned by modifying the silyl group or the aromatic ring, potentially leading to the development of highly active and selective catalysts for a range of organic transformations. nih.gov The unique σ-donating characteristics of silyl ligands can play a crucial role in enhancing the reactivity and selectivity of various catalytic reactions. rsc.org
Integration into Advanced Materials and Nanoscience Applications
Phenolic compounds are known for their utility in the development of polymers and nanomaterials. nih.govescholarship.org The specific structure of this compound, with its combination of a reactive phenol, bulky alkyl group, and a silicon-containing moiety, could be leveraged in the design of advanced materials. Future research could explore its potential as a monomer or a modifying agent in polymerization reactions to create polymers with tailored thermal, mechanical, or optical properties. The presence of the trimethylsilyl group could enhance solubility in nonpolar media or provide sites for further functionalization. In the realm of nanoscience, this compound could be investigated as a surface modifier for nanoparticles, imparting specific functionalities or improving their dispersibility in various matrices. The versatile reactivity and biocompatibility of phenolics have catalyzed research in phenolic-enabled nanotechnology for a variety of applications. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-isopropyl-6-(trimethylsilyl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via silylation of a phenolic precursor using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. A typical protocol involves dissolving 2-isopropylphenol in anhydrous tetrahydrofuran (THF), adding TMSCl dropwise under nitrogen, and stirring at room temperature for 24–72 hours. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient . Reaction efficiency depends on moisture exclusion and stoichiometric control of TMSCl to avoid over-silylation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm silyl group incorporation (e.g., Si NMR for direct detection of Si–O bonding).
- GC-MS : Trimethylsilyl derivatives enhance volatility for accurate mass analysis, with electron ionization (EI) providing fragmentation patterns for structural validation .
- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves steric effects from the isopropyl and TMS groups. Data collection requires high-resolution (<1.0 Å) to address potential disorder in bulky substituents .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- Thermal : Thermogravimetric analysis (TGA) at 25–300°C under nitrogen assesses decomposition thresholds.
- pH : Hydrolytic stability is tested in buffered solutions (pH 1–13) at 25–80°C, with HPLC monitoring silyl ether cleavage. The TMS group typically confers resistance to acidic hydrolysis but is labile under basic conditions. Comparative studies with non-silylated analogs quantify steric protection effects .
Q. What strategies resolve crystallographic data contradictions arising from disordered isopropyl or TMS groups?
- Methodological Answer :
- Data collection : Use low-temperature (100 K) synchrotron radiation to improve resolution.
- Refinement : In SHELXL, apply "ISOR" or "SIMU" restraints to model disorder, and validate using R cross-validation. For severe disorder, omit problematic regions and refine occupancy factors .
- Complementary techniques : Pair crystallography with DFT-optimized molecular geometry to validate bond lengths/angles .
Q. How can conflicting reactivity data from kinetic studies (e.g., radical quenching) be reconciled?
- Methodological Answer : Discrepancies often arise from solvent polarity or radical source differences. For hydroxyl radical (OH) reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
